c527 c527 C527 is an inhibitor of USP1/UAF complex deubiquitinase activity (IC50 = 0.88 µM). It also inhibits USP5, UCL-H3, and USP12/46 but not UCL-H1 activity (IC50s = 1.65, 2.18, 5.97, and >10 µM, respectively). C527 increases ubiquinated Fanconi anemia complementation group D2 (FANCD2-Ub) and FANCI-Ub levels in a concentration-dependent manner. It inhibits homologous recombination repair, cell proliferation, and sensitizes HeLa cells to the DNA crosslinker mitomycin C. C527 also inhibits proliferation of PC3 and LNCap prostate cancer cells (IC50s = 0.24 and 0.03 µM, respectively, after 72 hours).
C527 is a inhibitor of USP1 target ID1 degradation in leukemic cells.
Brand Name: Vulcanchem
CAS No.: 192718-06-2
VCID: VC0522450
InChI: InChI=1S/C17H8FNO3/c18-10-7-5-9(6-8-10)17-19-13-14(20)11-3-1-2-4-12(11)15(21)16(13)22-17/h1-8H
SMILES: C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=C(C=C4)F
Molecular Formula: C17H8FNO3
Molecular Weight: 293.25 g/mol

c527

CAS No.: 192718-06-2

Cat. No.: VC0522450

Molecular Formula: C17H8FNO3

Molecular Weight: 293.25 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

c527 - 192718-06-2

Specification

Description C527 is an inhibitor of USP1/UAF complex deubiquitinase activity (IC50 = 0.88 µM). It also inhibits USP5, UCL-H3, and USP12/46 but not UCL-H1 activity (IC50s = 1.65, 2.18, 5.97, and >10 µM, respectively). C527 increases ubiquinated Fanconi anemia complementation group D2 (FANCD2-Ub) and FANCI-Ub levels in a concentration-dependent manner. It inhibits homologous recombination repair, cell proliferation, and sensitizes HeLa cells to the DNA crosslinker mitomycin C. C527 also inhibits proliferation of PC3 and LNCap prostate cancer cells (IC50s = 0.24 and 0.03 µM, respectively, after 72 hours).
C527 is a inhibitor of USP1 target ID1 degradation in leukemic cells.
CAS No. 192718-06-2
Molecular Formula C17H8FNO3
Molecular Weight 293.25 g/mol
IUPAC Name 2-(4-fluorophenyl)benzo[f][1,3]benzoxazole-4,9-dione
Standard InChI InChI=1S/C17H8FNO3/c18-10-7-5-9(6-8-10)17-19-13-14(20)11-3-1-2-4-12(11)15(21)16(13)22-17/h1-8H
Standard InChI Key ULJDFEYQOPCCPM-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=C(C=C4)F
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=C(C=C4)F
Appearance Solid powder

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